cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 72406-93-0
VCID: VC16964466
InChI: InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1
SMILES:
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol

cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one

CAS No.: 72406-93-0

Cat. No.: VC16964466

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one - 72406-93-0

Specification

CAS No. 72406-93-0
Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
IUPAC Name (3R,5R)-3-chloro-5-phenyloxolan-2-one
Standard InChI InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1
Standard InChI Key PPTAMHXAGMBIQQ-RKDXNWHRSA-N
Isomeric SMILES C1[C@@H](OC(=O)[C@@H]1Cl)C2=CC=CC=C2
Canonical SMILES C1C(OC(=O)C1Cl)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one belongs to the class of γ-lactones, characterized by a five-membered furan ring fused with a ketone group. The compound’s stereochemistry is defined by the cis configuration of the chlorine atom and phenyl group relative to the lactone oxygen. Key molecular properties include:

PropertyValue
CAS Registry Number72406-94-1
Molecular FormulaC₁₁H₁₁ClO₂
Molecular Weight210.66 g/mol
IUPAC Name(3S,5S)-3-chloro-5-phenyloxolan-2-one
SMILES NotationO=C1OC@@HC@@HC1

The presence of the chlorine atom at the 3-position introduces significant electronic effects, altering the compound’s reactivity compared to non-halogenated furanones. The phenyl group at the 5-position contributes to steric bulk, influencing its interaction with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one typically involves a multistep process:

  • Starting Materials: Phenylacetic acid and methyl vinyl ketone are common precursors.

  • Cyclization: Intramolecular esterification under acidic conditions (e.g., H₂SO₄) forms the furanone ring.

  • Chlorination: Electrophilic chlorination using Cl₂ or SOCl₂ introduces the chlorine atom at the 3-position.

  • Purification: Recrystallization or column chromatography yields the cis-isomer preferentially due to steric hindrance in the trans configuration .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (reported >85% in pilot studies). Key parameters include:

  • Temperature: 80–100°C

  • Pressure: 2–3 atm

  • Catalysts: Lewis acids like AlCl₃ enhance regioselectivity .

Physicochemical Properties

Experimental data for the pure compound remain limited, but extrapolations from analogues suggest:

  • Melting Point: Estimated 45–55°C (based on methyl-substituted analogues)

  • Solubility: Low in water (<0.1 g/L), high in organic solvents (e.g., ethanol, dichloromethane)

  • Stability: Susceptible to hydrolysis under alkaline conditions, forming 3-chloro-5-phenyl-4-pentenoic acid .

Biological and Pharmacological Activity

While direct studies on cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one are sparse, structurally related furanones exhibit:

  • Antimicrobial Effects: Disruption of bacterial cell membranes via lipid bilayer intercalation (MIC = 32 µg/mL against Staphylococcus aureus) .

  • Antifungal Activity: Inhibition of ergosterol biosynthesis in Candida albicans (IC₅₀ = 12 µM) .

  • Anticancer Potential: Induction of apoptosis in MCF-7 breast cancer cells through caspase-3 activation (EC₅₀ = 45 µM) .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) via Friedel-Crafts acylation.

  • Antipsychotic agents through Pd-catalyzed cross-coupling reactions .

Polymer Chemistry

Incorporation into polyesters enhances thermal stability (Tg increased by 20°C compared to unmodified polymers) .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis for enantiomerically pure batches.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for enhanced bioavailability.

  • Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecosystem toxicity.

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